Olean-12-en-3beta-ol

Description

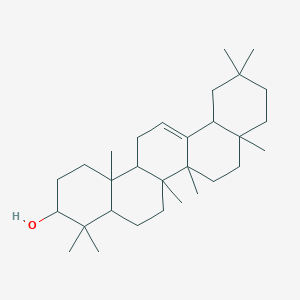

Structure

2D Structure

Properties

IUPAC Name |

4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-24,31H,10-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSHUTJDVKUMTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871766 | |

| Record name | Olean-12-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-70-6 | |

| Record name | .beta.-Amyrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Natural Abundance and Phytochemical Investigations

Distribution Across Botanical Families and Species

Olean-12-en-3beta-ol is not confined to a single plant lineage but is found globally in various angiosperms. Its presence has been confirmed in numerous species, where it contributes to the chemical makeup of resins, waxes, and various extracts.

The compound is a notable constituent of the protective outer layers and secretory products of many plants. Research has identified this compound or its derivatives in the cuticular waxes of fruits, the resinous exudates of stems, and various solvent extracts prepared for phytochemical analysis. For instance, gas chromatography-mass spectrometry (GC-MS) analysis has confirmed its presence in the resins of Pistacia species gummastic.gr. Similarly, an acetylated derivative, Olean-12-en-3-ol, acetate (B1210297), was identified in the pulp oil of the Moroccan Argan tree (Argania spinosa) mdpi.com. The cuticular waxes of Chaenomeles cathayensis fruits also contain derivatives of this triterpenoid (B12794562) skeleton researchgate.net.

Below is a summary of plant species where this compound or its derivatives have been identified in these specific materials.

| Plant Species | Material Type | Compound Form |

| Pistacia lentiscus | Resin | Triterpenes including oleanane (B1240867) types gummastic.gr |

| Chaenomeles cathayensis | Fruit Cuticular Wax | Olean-12-ene-3,28-diol researchgate.net |

| Argania spinosa | Pulp Oil/Extract | Olean-12-en-3-ol, acetate mdpi.com |

| Capparis ovata | Plant Extract | Olean-12-en-28-ol, 3β-pentacosanoate nih.govacs.org |

The distribution of this compound is not uniform throughout the plant; its concentration can vary significantly between different organs and tissues. Scientific investigations have successfully isolated the compound from flowers, fruits, stems, and roots. For example, the acetylated form, Olean-12-en-3-ol, acetate, (3β)-, has been identified as a moderately abundant compound in the flowers of Vinca major cabidigitallibrary.org. The compound has also been found in the stem and roots of plants like Guiera senegalensis and Maytenus senegalensis researchgate.net.

The following table details specific plant organs and tissues known to contain this compound or its derivatives.

| Plant Species | Plant Organ/Tissue | Compound Form |

| Vinca major | Flowers | Olean-12-en-3-ol, acetate, (3β)- cabidigitallibrary.org |

| Argania spinosa | Fruit Pulp | Olean-12-en-3-ol, acetate mdpi.com |

| Guiera senegalensis | Stem, Roots | β-amyrin researchgate.net |

| Maytenus senegalensis | Stem, Roots | β-amyrin researchgate.net |

| Viscum continuum | Whole Plant | Olean-12-en-28-butanol derivative mdpi.com |

In nature, this compound exists in multiple forms. It can be found as a free alcohol (β-amyrin) or as a conjugate where other chemical groups are attached to its core structure. The most common modifications are acylation (esterification with a carboxylic acid) and glycosylation (attachment of sugar moieties).

Acylated derivatives are frequently reported. The simplest is the acetate ester, β-amyrin acetate, which has been identified in Vinca major flowers and Argania spinosa pulp oil mdpi.comcabidigitallibrary.org. More complex esters also occur, such as olean-12-en-28-ol, 3β-pentacosanoate, which was isolated from the Capparis ovata plant nih.govacs.org. This particular compound features a long-chain fatty acid (pentacosanoic acid) attached at the C-3 position nih.govacs.org. While glycosylated forms (saponins) of oleanane-type triterpenoids are common, the cited research primarily highlights the occurrence of the free alcohol and its acylated conjugates.

Methodologies for Isolation and Purification in Research Settings

The extraction and purification of this compound from plant matrices is a multi-step process that leverages the compound's physicochemical properties. The typical workflow begins with solvent extraction to create a crude extract, followed by various chromatographic techniques to isolate and purify the target compound.

Chromatography is indispensable for both the purification and analytical determination of this compound and its derivatives.

Gas Chromatography (GC): Often coupled with Mass Spectrometry (GC-MS), this technique is a powerful tool for identifying volatile or derivatized triterpenoids in complex plant extracts. It has been widely used to analyze the chemical composition of extracts from Pistacia lentiscus resin gummastic.gr, Vinca major flowers cabidigitallibrary.org, Argania spinosa pulp oil mdpi.com, and Chaenomeles cathayensis cuticular waxes researchgate.net. The NIST WebBook provides reference GC data for β-amyrin acetate, aiding in its identification nist.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is crucial for the purification of non-volatile derivatives and for assessing the purity of isolated compounds. For example, the purity of a synthesized oleanane derivative was confirmed to be 98.3% by HPLC analysis nih.govacs.org. While specific methods for this compound are established, validated HPLC methods for the closely related oleanolic acid, often utilizing a C18 column with a methanol (B129727)/water mobile phase, demonstrate the utility of this technique for separating oleanane-type triterpenoids ingentaconnect.commdpi.com.

Column Chromatography (CC): This is a fundamental technique for the large-scale fractionation and purification of compounds from crude extracts. In the isolation of an oleanane derivative from Viscum continuum, the dichloromethane (DCM) extract was subjected to column chromatography to yield the purified compound mdpi.com.

The initial step in isolating this compound involves extracting it from the dried and ground plant material using organic solvents. The choice of solvent is critical and is based on the polarity of the target compound.

A common strategy is sequential extraction with solvents of increasing polarity. For instance, a serial exhaustive cold maceration procedure using hexane, dichloromethane (DCM), acetone, and finally methanol has been successfully employed mdpi.com. Oleanolic acid, a structurally similar triterpenoid, is typically extracted using solvents such as methanol, ethanol, ethyl acetate, or acetone nih.gov. After the initial extraction, the crude extract is often concentrated under reduced pressure. This concentrated extract can then be subjected to liquid-liquid fractionation or directly to chromatographic columns for further separation nih.govacs.org.

Biosynthetic Pathways and Enzymology

Precursor Metabolism and Cyclization Mechanisms

The formation of the β-amyrin skeleton is a pivotal event that channels carbon from general isoprenoid metabolism into the specialized oleanane (B1240867) triterpenoid (B12794562) pathway. This process is characterized by a remarkable cyclization cascade initiated from a linear precursor.

Role of 2,3-Oxidosqualene (B107256) as a Key Intermediate

The direct precursor to β-amyrin is (3S)-2,3-oxidosqualene, a 30-carbon epoxide derived from the isoprenoid pathway. acs.orgacs.org The biosynthesis of triterpenoids and sterols diverges at the point of 2,3-oxidosqualene cyclization. frontiersin.orgpnas.org In plants, while cycloartenol (B190886) synthase directs this precursor towards the synthesis of essential phytosterols, a different class of enzymes channels it into the vast world of triterpenoids. pnas.orgresearchgate.net The cyclization of 2,3-oxidosqualene represents the first committed step in the biosynthesis of the β-amyrin scaffold and thousands of derived saponins. pnas.orgresearchgate.net In oat roots, for example, mutants deficient in the steps following β-amyrin formation accumulate the precursor 2,3-oxidosqualene, confirming it as the key intermediate. pnas.org

Function of Oxidosqualene Cyclases (e.g., β-Amyrin Synthase)

The intricate transformation of linear 2,3-oxidosqualene into the pentacyclic structure of β-amyrin is catalyzed by a specific type of oxidosqualene cyclase (OSC) known as β-amyrin synthase (βAS). ontosight.aiebi.ac.uk This enzyme orchestrates a complex and highly stereospecific cascade of reactions that includes protonation, cyclization, rearrangement, and deprotonation, ultimately forming five rings and eight chiral centers in a single enzymatic step. acs.orgmdpi.comuniprot.org

The proposed mechanism begins with the enzyme holding the 2,3-oxidosqualene substrate in a specific chair-chair-chair conformation. acs.orgmdpi.com The reaction is initiated by protonation of the epoxide ring, which triggers a series of cation-pi interactions and intramolecular attacks to form the successive rings. rsc.org The process is thought to proceed through several transient carbocationic intermediates, including a dammarenyl cation, which eventually rearrange to form the oleanyl cation. acs.orgmdpi.com A final deprotonation step yields the stable β-amyrin molecule with its characteristic double bond at the C12 position. acs.org

The catalytic function of βAS relies on highly conserved amino acid motifs. pakbs.org Studies involving site-directed mutagenesis have highlighted the importance of specific aromatic amino acid residues, such as Trp257 and Tyr259 in Euphorbia tirucalli βAS, in stabilizing the cationic intermediates through cation-π interactions, which are crucial for the efficiency of the cyclization cascade. rsc.org

Post-Cyclization Modifications and Hydroxylation Patterns

The formation of β-amyrin is just the beginning of the diversification of oleanane-type triterpenoids. The basic scaffold undergoes a series of oxidative modifications, primarily catalyzed by a large and versatile family of enzymes.

Involvement of Cytochrome P450 Enzymes in Stereospecific Hydroxylation

Following its synthesis, the β-amyrin skeleton is decorated with various functional groups, a process largely mediated by Cytochrome P450 monooxygenases (P450s). frontiersin.orgfrontiersin.org These heme-thiolate enzymes are key players in the structural diversification of triterpenoids, catalyzing remarkable regio- and stereospecific oxidation reactions. frontiersin.orgbeilstein-journals.org The introduction of hydroxyl groups, which can be further oxidized to carbonyls or carboxyl groups, is a common and critical modification that enhances the chemical diversity and biological activity of the resulting compounds. frontiersin.orgoup.com In many plant species, P450s belonging to the CYP716 family are frequently involved in the oxidation of the β-amyrin scaffold. researchgate.netfrontiersin.org For instance, in oats, the P450 enzyme CYP51H10 is responsible for the initial oxidation of β-amyrin in the biosynthetic pathway of avenacins, a class of antimicrobial saponins. pnas.org

Elucidation of Enzymatic Specificity for Functional Group Introduction

The vast structural variety of oleanane triterpenoids is a direct consequence of the remarkable specificity of the P450 enzymes that modify the β-amyrin core. Different P450s can hydroxylate distinct carbon atoms on the triterpene ring system. Heterologous expression studies have been instrumental in elucidating the precise function of these enzymes.

For example, research in Platycodon grandiflorus identified CYP716A141 as a unique β-amyrin C-16β oxidase, an activity not previously described for other triterpene oxidases. oup.com In the same study, another P450, CYP716A140v2, was shown to catalyze a three-step oxidation at the C-28 position of β-amyrin to produce oleanolic acid. oup.com Further studies in Nicotiana attenuata have characterized additional CYP716 enzymes with distinct specificities:

NaCYP716A419 catalyzes a consecutive oxidation at the C-28 position, yielding the corresponding alcohol, aldehyde, and carboxylic acid (oleanolic acid). researchgate.netnih.gov

NaCYP716C87 specifically hydroxylates the C-2α position of β-amyrin. researchgate.netnih.gov

NaCYP716E107 introduces a hydroxyl group at the C-6β position. researchgate.netnih.gov

This high degree of enzymatic specificity allows for the controlled and diverse functionalization of the β-amyrin backbone, leading to the biosynthesis of a wide array of specialized metabolites. frontiersin.org

Table 1: Examples of Cytochrome P450 Enzymes and their Specific Oxidative Functions on the β-Amyrin Scaffold

| Enzyme | Plant Source | Catalytic Function on β-Amyrin | Product(s) | Reference(s) |

|---|---|---|---|---|

| CYP51H10 (SAD2) | Avena strigosa (Oat) | Oxidation (position not specified in abstract) | Oxidized β-amyrin derivatives | pnas.org |

| CYP716A140v2 | Platycodon grandiflorus | Three-step oxidation at C-28 | Oleanolic acid | oup.com |

| CYP716A141 | Platycodon grandiflorus | Hydroxylation at C-16β | 16β-hydroxy-β-amyrin | oup.com |

| NaCYP716A419 | Nicotiana attenuata | Three-step oxidation at C-28 | Oleanolic acid | researchgate.netnih.gov |

| NaCYP716C87 | Nicotiana attenuata | Hydroxylation at C-2α | 2α-hydroxy-β-amyrin | researchgate.netnih.gov |

| NaCYP716E107 | Nicotiana attenuata | Hydroxylation at C-6β | 6β-hydroxy-β-amyrin | researchgate.netnih.gov |

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of β-amyrin and its derivatives is tightly regulated at the genetic level, often in a tissue-specific or stress-responsive manner. The genes encoding the key enzymes, β-amyrin synthase and the subsequent P450s, are subject to complex regulatory networks.

In oats, the genes for β-amyrin synthase (Sad1) and a modifying P450 (Sad2) are part of a biosynthetic gene cluster and their expression is linked to an ancient root development program. pnas.orgnih.gov The promoter of the Sad1 gene contains a specific cis-regulatory element known as an L1 box motif. pnas.orgnih.gov This suggests that class IV homeodomain leucine (B10760876) zipper (HD-ZIP IV) transcription factors, which are known to bind to such motifs, are potential regulators of β-amyrin synthesis in this species. pnas.orgnih.gov

In other plants, the regulation responds to external stimuli. The gene for β-amyrin synthase in Panax ginseng is induced by the plant hormone methyl jasmonate (MeJA), as well as by heavy metals and other elicitors, indicating a role for its downstream products in stress defense. uniprot.org Similarly, analysis of the promoter region of the β-amyrin synthase gene in Bupleurum chinense revealed several important cis-acting elements, including those that are responsive to light, hormones, and various other stresses, highlighting the intricate control mechanisms governing the production of these specialized metabolites. researchgate.net

Synthetic Chemistry and Derivatization Strategies

Total Chemical Synthesis Approaches for the Oleanane (B1240867) Skeleton

The total synthesis of the oleanane skeleton is a formidable task due to its pentacyclic structure and eight stereocenters. The biosynthesis in plants involves the enzyme-catalyzed cyclization of a linear precursor, 2,3-oxidosqualene (B107256). mdpi.com Emulating this elegant biogenetic pathway in the laboratory has been a long-standing goal in organic chemistry.

Early landmark achievements in this area demonstrated the feasibility of constructing the complex carbon framework from simpler starting materials. In 1993, E.J. Corey and his group reported the first total synthesis of β-amyrin. nih.govmdpi.com Other researchers, such as E. E. Van Tamelen, have also contributed significantly with biogenetic-type total syntheses of related compounds like germanicol (B162048) and δ-amyrin, further advancing the field. acs.org These synthetic routes are typically lengthy and complex, often involving intricate cascade reactions to form the multiple ring systems stereoselectively. While these total syntheses are crucial for confirming structures and exploring novel synthetic methodologies, they are generally not practical for producing large quantities of the material for further derivatization studies. frontierspartnerships.orgnih.govmdpi.com

Semisynthesis from Abundantly Available Precursors (e.g., Oleanolic Acid)

Given the challenges of total synthesis, researchers have largely turned to semisynthesis, utilizing abundant, naturally occurring triterpenoids as starting materials. nih.gov Oleanolic acid is a particularly valuable precursor due to its structural similarity to Olean-12-en-3beta-ol and its widespread availability at a low cost. nih.govnih.gov The primary structural difference is the presence of a carboxylic acid group at the C-28 position in oleanolic acid, which can be chemically transformed into the methyl group of β-amyrin or serve as a handle for other modifications. mdpi.com

A practical and scalable synthesis of β-amyrin from oleanolic acid has been developed. mdpi.comnih.gov One efficient, high-yield approach involves a three-step process:

Reduction: The C-28 carboxylic acid of oleanolic acid is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄), yielding erythrodiol. mdpi.comresearchgate.net

Iodination: The primary hydroxyl group at C-28 is selectively substituted with iodine in an Appel-like reaction. mdpi.comresearchgate.net

This semisynthetic route provides access to larger quantities of β-amyrin, enabling further research and derivatization. nih.gov

The oleanane skeleton possesses several reactive sites, primarily the C-3 hydroxyl group and, in precursors like oleanolic acid, the C-28 carboxylic acid and the C-12 double bond. nih.govresearchgate.net Selective manipulation of these functional groups is key to creating diverse derivatives.

Oxidation: The secondary hydroxyl group at the C-3 position can be oxidized to a ketone using various reagents, such as Jones reagent, to form oleanonic acid. nih.gov This ketone can then be used to introduce other functionalities, for example, by forming an oxime. nih.gov Selective oxidation at other positions, such as allylic oxidation at C-11 or hydroxylation at C-16 or C-21, can also be achieved using specific reagents and conditions, leading to poly-functionalized analogues. rsc.org

Reduction: The C-28 carboxylic acid of oleanolic acid can be selectively reduced to a primary alcohol (erythrodiol), as seen in the semisynthesis of β-amyrin. mdpi.com This transformation is typically achieved with powerful reducing agents like LiAlH₄.

Esterification and Amidation: Both the C-3 hydroxyl and C-28 carboxyl groups are readily converted into esters and amides, respectively. nih.govacs.org These reactions are fundamental for attaching various side chains to the triterpenoid (B12794562) core, significantly altering its properties.

The C-3 and C-28 positions are the most commonly modified sites on the oleanane scaffold, as they provide convenient handles for chemical modification. nih.govresearchgate.net

At the C-3 Position: The C-3 hydroxyl group is a versatile point for derivatization. It can be acylated to form esters with a wide range of substituents, from simple acetyl groups to more complex moieties like non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) or aspirin. nih.govmdpi.com This is typically achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The stereochemistry of the C-3 hydroxyl group (β-orientation) can influence the biological activity of the resulting derivatives. nih.gov

At the C-28 Position: The C-28 carboxylic acid of oleanolic acid is another key site for modification. It can be converted into:

Esters: Reaction with various alcohols produces a library of ester derivatives.

Amides: Coupling with amines leads to the formation of amides. This strategy has been used to create highly cytotoxic compounds and to improve water solubility. acs.org

Anhydrides: Dimerization or reaction with other carboxylic acids can form anhydrides.

These modifications at C-3 and C-28 are central to many strategies for developing novel oleanane-based compounds. nih.govacs.org

| Position | Transformation | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| C-3 | Oxidation | Jones Reagent, Acetone | Ketone | nih.gov |

| C-3 | Esterification | Carboxylic Acid, DCC, DMAP | Ester | nih.gov |

| C-28 (from Oleanolic Acid) | Reduction to Alcohol | LiAlH₄, THF | Primary Alcohol | mdpi.comresearchgate.net |

| C-28 (from Oleanolic Acid) | Reduction to Methyl | 1. LiAlH₄ 2. I₂, PPh₃ 3. Zn, AcOH | Methyl (forms β-amyrin) | nih.govmdpi.com |

| C-28 (from Oleanolic Acid) | Amidation | Amine, Coupling Agents | Amide | acs.org |

Design and Creation of Novel this compound Analogues

The design of novel analogues is driven by the goal of improving the therapeutic potential of the natural scaffold. nih.gov This involves rational structural modifications to enhance biological activity, increase target selectivity, and optimize physicochemical properties for better drug-like characteristics. nih.govresearchgate.net

A primary strategy for enhancing bioactivity involves the introduction of specific chemical groups that can interact more effectively with biological targets. nih.gov

Introduction of Pharmacophores: Attaching known bioactive moieties can create hybrid molecules with potentially synergistic or enhanced effects. For example, linking NSAIDs to the C-3 position of oleanolic acid has been explored to combine anti-inflammatory activities. nih.gov

Modification of Electronic Properties: Introducing electron-withdrawing groups, such as a cyano (-CN) group, often in conjunction with enone functionalities in the A-ring, has led to some of the most potent synthetic oleanane triterpenoids, like CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid) and its derivatives. nih.govnih.gov These modifications can enhance the molecule's reactivity as a Michael acceptor, allowing it to covalently interact with specific protein targets. nih.gov

Conformational Rigidity: Introducing constraints, such as additional rings or bulky groups, can lock the molecule into a specific conformation that is more favorable for binding to a biological target, thereby increasing selectivity and potency.

A significant limitation of many natural triterpenoids, including this compound, is their poor water solubility, which hinders bioavailability and clinical application. nih.govresearchgate.net Consequently, a major focus of derivatization is to improve these properties.

Increasing Polarity: The introduction of polar functional groups is a common strategy. This can be achieved by conjugating amino acids, sugars, or other hydrophilic moieties to the C-3 or C-28 positions. researchgate.net For instance, creating amide derivatives at the C-28 position has been shown to improve water solubility. acs.org

Salt Formation: Converting the C-28 carboxylic acid of precursors like oleanolic acid into a salt (e.g., a sodium salt) can dramatically increase aqueous solubility.

Metabolic Stability: In some cases, derivatives are designed to be more resistant to metabolic degradation. This can involve replacing metabolically labile groups with more stable alternatives, such as substituting an alkylamino group with an alkoxy group to prevent N-dealkylation.

These strategic modifications are essential for transforming a promising natural product into a viable candidate for preclinical and clinical development. researchgate.net

| Strategy | Modification Example | Target Property | Result | Reference |

|---|---|---|---|---|

| Enhance Bioactivity | Introduce cyano (-CN) and enone groups to A/C rings | Anti-inflammatory, Anticancer | Creation of highly potent analogues like CDDO | nih.gov |

| Enhance Bioactivity | Hybridize with NSAIDs at C-3 | Anti-inflammatory | Combined activity profile | nih.gov |

| Improve Solubility | Form amides at C-28 | Physicochemical | Increased water solubility | acs.org |

| Improve Solubility | Form salts at C-28 (from oleanolic acid) | Physicochemical | Significantly increased aqueous solubility | researchgate.net |

| Improve Metabolic Stability | Replace alkylamino with alkoxy groups | Pharmacokinetic | Prevention of N-dealkylation |

Molecular and Cellular Pharmacological Research Preclinical Studies

Mechanistic Investigations of Anti-inflammatory Activity

Olean-12-en-3beta-ol, commonly known as β-amyrin, has demonstrated significant potential in modulating the expression of key signaling molecules involved in inflammatory responses. In preclinical cellular models, β-amyrin has been shown to effectively reduce the secretion of pro-inflammatory cytokines. Research on lipopolysaccharide (LPS)-induced human peripheral blood mononuclear cells (hPBMCs) revealed that treatment with β-amyrin significantly inhibited the secretion of Interleukin-6 (IL-6), a pivotal cytokine in acute and chronic inflammation. nih.gov

Furthermore, studies involving derivatives of this compound have substantiated these findings. A semisynthetically prepared derivative, olean-12-en-28-ol, 3β-pentacosanoate (OPCA), was found to substantially decrease the serum levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and IL-6, in animal models of autoimmune disease. researchgate.netnih.gov Similarly, a mixture of α- and β-amyrin was effective in attenuating the cerulein-induced increase in TNF-α and IL-6 in a model of acute pancreatitis. researchgate.net These findings underscore the compound's ability to interfere with the production of critical mediators of inflammation at a cellular level.

Table 1: Effect of this compound and its Derivatives on Pro-inflammatory Cytokines

| Compound/Derivative | Cellular/Animal Model | Affected Cytokines | Observed Effect | Reference |

|---|---|---|---|---|

| β-amyrin | LPS-induced human PBMCs | IL-6 | Significant inhibition of secretion | nih.gov |

| Olean-12-en-28-ol, 3β-pentacosanoate (OPCA) | EAE Animal Model | TNF-α, IL-6 | Significant reduction in serum levels | researchgate.netnih.gov |

| α,β-amyrin mixture | Cerulein-induced acute pancreatitis mouse model | TNF-α, IL-6 | Attenuated increase | researchgate.net |

| β-amyrin | LPS-induced hPBMCs | Prostaglandin E2 (PGE2) | Significant inhibition | nih.gov |

The anti-inflammatory effects of this compound are mediated through its interaction with crucial intracellular signaling pathways that regulate the inflammatory response. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of genes involved in inflammation and immunity. jscimedcentral.com Studies have shown that β-amyrin can inhibit the activation of NF-κB in LPS-stimulated human peripheral blood mononuclear cells. nih.gov A mixture of α- and β-amyrin has also been reported to inhibit the expression of NF-κB. wikipedia.org This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of various pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). wikipedia.orgpreprints.org

In addition to the NF-κB pathway, this compound influences the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which include c-Jun N-terminal Kinase (JNK), Extracellular signal-regulated Kinase (ERK), and p38 MAPK. nih.govasm.orgmedchemexpress.com While often associated with cancer, these pathways are also critical in transducing inflammatory signals. plos.org In the context of cancer cell studies, β-amyrin has been observed to activate the p38 and JNK signaling pathways. jbuon.comnih.gov The modulation of these kinase pathways is a significant mechanism through which β-amyrin exerts its broad anti-inflammatory and cellular regulatory effects. kribb.re.kr

The therapeutic potential of this compound derivatives has been evaluated in various in vivo preclinical models of inflammation. A notable example is the study of olean-12-en-28-ol, 3β-pentacosanoate (OPCA) in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used model for human multiple sclerosis. researchgate.netacs.orgnih.gov In this model, which is induced by MOG35-55 peptide, treatment with OPCA demonstrated significant neuroprotective and anti-inflammatory effects. researchgate.netnih.gov The compound was shown to protect the integrity of the blood-brain barrier, prevent inflammation within the central nervous system, and significantly reduce the mRNA and protein levels of genes associated with multiple sclerosis, such as TNF-α and IL6. researchgate.netnih.gov

Beyond autoimmune models, the anti-inflammatory activity of β-amyrin has been confirmed in other preclinical settings. In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, a mixture of α- and β-amyrin significantly reduced the severity of colonic lesions and decreased the activity of inflammatory enzymes like myeloperoxidase. preprints.org Additionally, in acute inflammation models, such as egg albumen-induced paw edema and xylene-induced ear edema in rodents, β-amyrin and its acetate (B1210297) derivative demonstrated profound anti-inflammatory activity. tandfonline.com

Table 2: In Vivo Anti-inflammatory Activity of this compound and Derivatives

| Compound/Derivative | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| Olean-12-en-28-ol, 3β-pentacosanoate (OPCA) | Experimental Autoimmune Encephalomyelitis (EAE) | Maintained blood-brain barrier integrity; Reduced CNS inflammation; Decreased TNF-α and IL-6 levels. | researchgate.netnih.govnih.gov |

| α,β-amyrin mixture | Dextran Sulfate Sodium (DSS)-induced colitis | Reduced severity of colonic lesions; Decreased myeloperoxidase activity. | preprints.org |

| β-amyrin & α-amyrin acetate | Egg albumen-induced paw edema | Significant inhibition of edema. | tandfonline.com |

| β-amyrin & α-amyrin acetate | Xylene-induced ear edema | Significant inhibition of edema. | tandfonline.com |

Anticancer Activity and Molecular Targeting in Preclinical Models

This compound and its related derivatives have been investigated for their antiproliferative effects on various cancer cell lines, with a key mechanism being the induction of cell cycle arrest. Studies on human hepatocellular carcinoma (HepG2) cells demonstrated that β-amyrin can induce cell cycle arrest at the G2/M phase in a dose-dependent manner. jbuon.comnih.gov This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

Derivatives of the oleanane (B1240867) skeleton have also shown efficacy in halting the cell cycle at different checkpoints. For instance, 3-oxoolean-12-en-27-oic acid (3-OOLA), a derivative of oleanolic acid, was found to cause G0/G1 phase arrest in non-small cell lung carcinoma (NSCLC) cell lines. iiarjournals.orgiiarjournals.org This effect was associated with the downregulation of key cell cycle regulatory proteins, specifically cyclin D1 and cyclin E. iiarjournals.orgiiarjournals.org Similarly, other oleanolic acid derivatives have been reported to induce G1 cell cycle arrest in human leukemia cell lines. researchgate.net

Table 3: Cell Cycle Arrest Induced by this compound and Derivatives in Cancer Cells

| Compound/Derivative | Cancer Cell Line | Phase of Cell Cycle Arrest | Associated Molecular Changes | Reference |

|---|---|---|---|---|

| β-amyrin | HepG2 (Liver Carcinoma) | G2/M | - | jbuon.comnih.gov |

| 3-Oxoolean-12-en-27-oic acid (3-OOLA) | NSCLC (A549, NCI-H1703) | G0/G1 | Downregulation of cyclin D1 and cyclin E | iiarjournals.orgiiarjournals.org |

| Oleanolic acid derivative | Leukemia cells | G1 | - | |

| Oleanolic acid | DU145 (Prostate), MCF-7 (Breast), U87 (Glioblastoma) | G1 | Inhibition of cyclin D, cyclin B1, CDK2 | nih.gov |

A primary mechanism contributing to the anticancer activity of this compound is the induction of apoptosis, or programmed cell death, in malignant cells. Research has shown that the antiproliferative effects of β-amyrin on HepG2 liver cancer cells are directly linked to its ability to trigger apoptosis. jbuon.comnih.gov This selective induction of cell death in cancer cells is a hallmark of a promising therapeutic agent.

The pro-apoptotic activity of β-amyrin involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the apoptotic cascade. In studies using MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with β-amyrin resulted in a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax. ekosfop.or.kr This shift in the Bax/Bcl-2 ratio is a key event that pushes the cell towards apoptosis. Furthermore, β-amyrin has demonstrated selective cytotoxicity and high apoptosis induction in colorectal carcinoma (Caco-2) cells. athmsi.org The activation of apoptosis is also linked to the JNK and p38 MAPK signaling pathways, highlighting a convergence of signaling pathways in mediating the compound's anticancer effects. preprints.org

Interference with Oncogenic Signaling Pathways

This compound and its derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer.

A derivative of oleanolic acid, a closely related triterpenoid (B12794562), has been demonstrated to suppress the expression of the Bcr-Abl fusion protein. researchgate.netplos.org The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that is a hallmark of chronic myelogenous leukemia (CML). plos.orgnih.gov Its inhibition is a primary therapeutic strategy for CML. plos.org Furthermore, this derivative also reduces the phosphorylation of Erk1/2, a key component of the MAPK/Erk pathway which is crucial for cell proliferation and survival. researchgate.netplos.org

In computational studies, this compound has been identified as a potential inhibitor of the MDM2-p53 interaction. researchgate.netresearcher.life The MDM2 oncoprotein is a negative regulator of the p53 tumor suppressor. researchgate.netresearcher.life By binding to p53, MDM2 promotes its degradation, thereby inhibiting apoptosis and allowing for uncontrolled cell growth. tamu.educore.ac.uk Computational docking studies suggest that this compound can bind to MDM2, potentially disrupting its interaction with p53 and restoring p53's tumor-suppressive functions. researchgate.netresearcher.life

Inhibition of Cancer Cell Proliferation, Migration, and Invasion in In Vitro and Animal Models

Consistent with its effects on oncogenic signaling, this compound demonstrates significant anti-proliferative activity against various cancer cell lines in laboratory settings.

Studies have shown that β-amyrin can inhibit the growth of several cancer cell lines, including liver cancer (HepG2), with IC50 values indicating potent activity. preprints.orgjbuon.comnih.govresearchgate.net For instance, against HepG2 liver cancer cells, β-amyrin exhibited an IC50 value of 25 µM. preprints.orgjbuon.comnih.gov In HeLa cervical cancer cells, β-amyrin showed an IC50 value of 100 µM. ijpsonline.com The anti-proliferative effects are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cells from dividing and multiplying. jbuon.comnih.govresearchgate.net For example, in HepG2 cells, β-amyrin was found to cause G2/M phase cell cycle arrest. jbuon.comnih.gov

While extensive in vivo data on the inhibition of migration and invasion by this compound is still emerging, the in vitro findings that demonstrate its ability to induce apoptosis and inhibit proliferation provide a strong rationale for its potential to hinder tumor progression and metastasis. preprints.org

Interactive Data Table: In Vitro Anti-Proliferative Activity of β-amyrin

| Cell Line | Cancer Type | IC50 Value | Reference |

| HepG2 | Liver Cancer | 25 µM | preprints.orgjbuon.comnih.gov |

| HeLa | Cervical Cancer | 100 µM | ijpsonline.com |

| HCT116 | Colon Cancer | Not specified | preprints.org |

| MCF-7 | Breast Cancer | 28.45 µg/mL (mixture with α-amyrin) | preprints.org |

Antioxidant System Modulation

This compound exhibits significant antioxidant properties through both direct and indirect mechanisms.

Free Radical Scavenging Activities in Biochemical Assays

In various biochemical assays, β-amyrin has demonstrated the ability to directly scavenge harmful free radicals. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays have been used to quantify this activity. mdpi.comnih.gov For instance, a mixture of α-amyrin and β-amyrin showed IC50 values of 125.55 µg/mL and 155.28 µg/mL in DPPH and ABTS assays, respectively. mdpi.comnih.gov Another study reported an IC50 value of 89.63 µg/ml for β-amyrin in a DPPH assay. researchgate.net These studies indicate that this compound can neutralize reactive oxygen species (ROS), which can otherwise cause cellular damage.

Interactive Data Table: Free Radical Scavenging Activity of β-amyrin

| Assay | IC50 Value | Reference |

| DPPH | 125.55 µg/mL (mixture with α-amyrin) | mdpi.comnih.gov |

| ABTS | 155.28 µg/mL (mixture with α-amyrin) | mdpi.comnih.gov |

| DPPH | 89.63 ± 1.31 μg/ml | researchgate.net |

| Hydroxyl Radical | 76.41 ± 1.65 μg/ml | researchgate.net |

| Nitric Oxide Radical | 87.03 ± 0.85 μg/ml | researchgate.net |

| Superoxide (B77818) Radical | 81.28 ± 1.79 μg/ml | researchgate.net |

Activation of Endogenous Antioxidant Pathways

Beyond direct scavenging, β-amyrin can also bolster the body's own antioxidant defenses. It has been shown to increase the levels and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and reduced glutathione (GSH). researchgate.netmdpi.com This is thought to occur, at least in part, through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that plays a crucial role in regulating the expression of antioxidant and detoxifying genes.

Antimicrobial and Antiviral Mechanistic Studies

Preclinical research has also highlighted the potential of this compound as an antimicrobial agent.

Effects on Bacterial and Fungal Growth in In Vitro Models

In vitro studies have demonstrated that β-amyrin possesses activity against various bacterial and fungal strains. mdpi.comkoreascience.krjmb.or.krnih.gov For example, it has shown inhibitory effects against Staphylococcus aureus. cabidigitallibrary.org The proposed mechanism of its antibacterial action against Escherichia coli involves the induction of reactive oxygen species (ROS) production within the bacterial cells. koreascience.krjmb.or.krnih.govnih.govresearchgate.net This accumulation of ROS leads to oxidative stress, causing dysfunction of essential cellular components like glutathione and leading to membrane depolarization. koreascience.krjmb.or.krnih.gov Ultimately, this cascade of events can trigger an apoptosis-like death in the bacteria, characterized by DNA fragmentation. koreascience.krjmb.or.krnih.govnih.gov

Regarding its antifungal activity, studies have investigated its effects on Candida albicans. tandfonline.comchemsrc.comthegoodscentscompany.com While some studies suggest poor to moderate activity, others indicate potential for inhibition of adhesion to human epithelial cells. tandfonline.comchemsrc.com

Inhibition of Viral Replication Pathways (e.g., SARS-CoV-2 Main Protease)

This compound has been identified in multiple computational and in-silico studies as a potential inhibitor of key proteins essential for the replication of SARS-CoV-2. The primary target investigated is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is critical for processing viral polyproteins, making it an attractive target for antiviral therapies. mdpi.com

Molecular docking and dynamics simulations have shown that β-amyrin demonstrates favorable interaction energies with the Mpro of SARS-CoV-2. nih.govicm.edu.pl These computational models suggest that the compound can fit into the binding pocket of the enzyme, potentially disrupting its function and thereby halting the viral replication cycle. nih.gov In some studies, β-amyrin was among the phytochemicals with the best docking scores against Mpro, indicating a strong binding affinity. icm.edu.pl

Further in-silico analyses have also suggested that β-amyrin may target the viral spike glycoprotein, which mediates the virus's entry into host cells by binding to the ACE2 receptor. nih.gov By interacting with either Mpro or the spike protein, this compound presents a dual mechanism for potentially inhibiting SARS-CoV-2. nih.govmdpi.com These findings highlight the compound as a promising candidate for further preclinical and experimental validation as an antiviral agent.

Table 1: In-Silico Research Findings on this compound Against SARS-CoV-2

| Study Type | Viral Target | Key Finding | Reference |

|---|---|---|---|

| Molecular Dynamics Simulation | Main Protease (Mpro/3CLpro) | Provided good interaction energies with the protease, suggesting a potential role in preventing viral replication. | nih.gov |

| Molecular Docking | Main Protease (Mpro) | Showed a high binding affinity with a docking score of -8.4 kcal/mol. | icm.edu.pl |

Metabolic Regulation Studies

This compound has demonstrated significant potential in regulating glucose homeostasis and improving insulin (B600854) signaling in various preclinical models. In studies using streptozotocin (B1681764) (STZ)-induced diabetic mice, an α, β-amyrin mixture was found to significantly reduce high blood glucose levels. researchgate.net This treatment also improved outcomes in an oral glucose tolerance test and appeared to preserve the integrity of pancreatic beta cells, which are responsible for insulin production. researchgate.netresearchgate.net

The mechanisms underlying these effects involve the modulation of key metabolic pathways. Research indicates that β-amyrin can enhance glucose uptake in cells, including 3T3-L1 adipocytes and insulin-resistant C2C12 myoblast cells. nih.govmdpi.com In skeletal muscle cells, an amyrin mixture was shown to improve insulin resistance induced by high levels of fatty acids. nano-ntp.com Further studies suggest that β-amyrin may exert its effects by down-regulating critical adipogenesis transcription factors like PPARγ and C/EBPα. eurekaselect.com

Table 2: Effects of this compound on Glucose Metabolism in Preclinical Models

| Model | Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| STZ-Induced Diabetic Mice | Reduced hyperglycemia, improved glucose tolerance. | Preservation of pancreatic β-cell integrity. | researchgate.netresearchgate.net |

| High-Fat Diet-Fed Mice | Reduced blood glucose levels. | Improved glucose and lipid metabolism. | mdpi.com |

| 3T3-L1 Adipocytes | Ameliorated glucose uptake. | Not specified. | nih.gov |

| C2C12 Myoblast Cells | Enhanced glucose uptake in insulin-resistant cells. | Improvement of insulin signaling. | mdpi.comnano-ntp.com |

In conjunction with its effects on glucose, this compound has been shown to favorably modulate lipid profiles in animal models of metabolic disease. In both STZ-induced diabetic mice and mice fed a high-fat diet (HFD), treatment with an α, β-amyrin mixture led to significant reductions in serum total cholesterol and triglycerides. researchgate.net

The hypolipidemic effect was further characterized by a significant decrease in very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol, alongside an elevation in high-density lipoprotein (HDL) cholesterol. researchgate.net In HFD-fed obese mice, extracts containing β-amyrin not only reduced serum lipid levels but also decreased fat accumulation in the liver and adipose tissue. mdpi.com Mechanistic studies in 3T3-L1 cells suggest that these effects are related to an anti-adipogenic action, which involves the modulation of both lipid and carbohydrate metabolism. researchgate.net Some evidence also points towards the inhibition of pancreatic lipase (B570770) as a contributing factor to its hypolipidemic effects. mdpi.com

Table 3: Modulation of Lipid Biomarkers by this compound in Animal Models

| Biomarker | Animal Model | Effect | Reference |

|---|---|---|---|

| Total Cholesterol | STZ-Diabetic & HFD Mice | ↓ Decreased | researchgate.net |

| Triglycerides | STZ-Diabetic & HFD Mice | ↓ Decreased | researchgate.net |

| VLDL Cholesterol | HFD Mice | ↓ Decreased | researchgate.net |

| LDL Cholesterol | HFD Mice | ↓ Decreased | researchgate.net |

| HDL Cholesterol | HFD Mice | ↑ Increased | researchgate.net |

Hepatocellular Protective Mechanisms in Experimental Models

Preclinical research has established the hepatocellular protective effects of this compound in various experimental models of liver injury. An α, β-amyrin mixture has demonstrated protective activity against liver damage, including in models of dimethylnitrosamine-induced hepatic fibrosis. researchgate.net

In studies involving diabetic rats, α-amyrin nanocapsules significantly lowered the elevated levels of key liver enzymes, such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). nano-ntp.com The reduction of these serum enzymes is a key indicator of attenuated liver damage. The hepatoprotective effects are believed to be linked to the compound's antioxidant and anti-inflammatory properties, which mitigate the cellular stress and damage that characterize many forms of liver pathology. researchgate.netresearchgate.net

Neurobiological Effects and Remyelination Potential in Animal Models (e.g., EAE)

The neurobiological effects of this compound have been investigated primarily for its anti-inflammatory and antinociceptive properties in various animal models. researchgate.net These general neuroprotective actions are linked to its ability to modulate inflammatory pathways within the central and peripheral nervous systems.

However, specific preclinical studies focusing directly on the remyelination potential of this compound in animal models of demyelinating diseases, such as experimental autoimmune encephalomyelitis (EAE), are not prominent in the reviewed scientific literature. While derivatives of oleanane triterpenes have been explored in this context, data pertaining solely to this compound's efficacy in promoting myelin repair is limited.

Immunomodulatory Activities Beyond Inflammation

This compound exhibits immunomodulatory activities that extend beyond its well-documented anti-inflammatory effects. An immunomodulator is a substance that can regulate the function of the immune system, encompassing both the innate and adaptive immune responses. nih.gov

Extracts of plants such as Viscum album, which contain β-amyrin, have been shown to activate immune cells and augment the production of cytokines, indicating a stimulating effect on the immune system. thieme-connect.com The compound is considered to have pharmacological activity within the immunological system, capable of influencing the activity of various immune cells. researchgate.netmdpi.com This suggests a capacity to not only suppress excessive inflammation but also to potentially enhance immune surveillance and response where needed, highlighting a dual role in maintaining immune homeostasis. For instance, in a model of colitis, the beneficial effects of α,β-amyrin were linked to the cannabinoid system, pointing to specific pathways through which it exerts its immunomodulatory effects. frontiersin.org

Table of Mentioned Compounds

| Compound Name | Synonym / Type |

|---|---|

| This compound | β-amyrin |

| α-amyrin | Triterpene |

| Oleanolic Acid | Triterpenoid |

| Ursolic Acid | Triterpenoid |

| Betulinic Acid | Triterpenoid |

| Aspartate aminotransferase | AST, Liver Enzyme |

| Alanine aminotransferase | ALT, Liver Enzyme |

| PPARγ | Peroxisome proliferator-activated receptor gamma |

| C/EBPα | CCAAT/enhancer-binding protein alpha |

| VLDL | Very-low-density lipoprotein |

| LDL | Low-density lipoprotein |

Structure Activity Relationship Sar Studies

Correlative Analysis of Chemical Structure and Biological Response

The core structure of Olean-12-en-3beta-ol is a pentacyclic triterpenoid (B12794562) skeleton known as the oleanane (B1240867) framework. bibliotekanauki.pl This scaffold, characterized by a specific arrangement of five six-membered rings (A, B, C, D, and E), a double bond at the C-12 position, and eight methyl groups, is a privileged structure in medicinal chemistry. bibliotekanauki.pl Its inherent biocompatibility and affinity for various functional proteins make it a valuable starting point for drug discovery. bibliotekanauki.pl

Impact of Functional Groups and Stereochemistry on Pharmacological Activity

The specific functional groups and their stereochemical orientation on the oleanane scaffold are critical determinants of pharmacological activity. nih.gov

The 3β-Hydroxyl Group: The hydroxyl group at the C-3 position is a common feature and a frequent site for chemical modification. bibliotekanauki.pl Its β-stereochemistry is considered important for many physiological functions. nih.gov The less common 3α-OH isomers often exhibit different biological activities compared to the more typical 3β-OH isomers. nih.gov Modifications at this position, such as esterification or introduction of nitrogen-containing fragments, have been shown to enhance biological effects. jst.go.jpbezmialem.edu.tr For example, a synthetic derivative, Methyl 3β-O-[4-(2-aminoethylamino)-4-oxo-butyryl]olean-12-ene-28-oate, where the 3β-hydroxyl group is modified, showed significantly stronger antiproliferative effects against cancer cell lines compared to its parent compound, oleanolic acid. jst.go.jp Another derivative, olean-12-en-3β,28-diol, 3β-pentacosanoate, demonstrated significant anti-inflammatory and remyelinating properties in preclinical models. bezmialem.edu.tracs.org

Other Functional Groups: The introduction of additional functional groups at various positions can significantly modulate activity. Hydroxylation at positions such as C-2, C-16, C-21, and C-22, with either α- or β-configuration, creates a variety of natural chemotypes with distinct biological profiles. bibliotekanauki.pl For instance, the addition of a hydroxyl group at C-2 in oleanolic acid to form Maslinic acid increases the molecule's hydrophilicity and antioxidant capacity. nih.gov Similarly, the presence of oxo groups can also influence the biological activity, with 3-oxo derivatives of oleanolic acid showing significant growth inhibition in cancer cells.

Computational Approaches in SAR Elucidation

Computational methods are increasingly used to understand the SAR of natural products like this compound at a molecular level. These in silico techniques provide insights into ligand-target interactions, complex stability, and predictive activity models.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score. nih.gov

In a study targeting the oncoprotein Murine Double Minute 2 (MDM2), a negative regulator of the p53 tumor suppressor, this compound was identified as a potential inhibitor. nih.govresearchgate.netnih.gov Molecular docking simulations showed that it binds to the hydrophobic pocket of MDM2, establishing multiple interactions with key amino acid residues. nih.gov

Binding Affinity: The binding affinity of this compound towards MDM2 was calculated to be -8.5 kcal/mol. nih.gov

Interactions: It formed fifteen hydrophobic interactions with the MDM2 protein. These included five interactions with His-96 and Tyr-100, and one alkyl bond each with Tyr-100 and Ile-19. nih.gov Additional interactions involved residues such as Leu-54, Leu-57, Ile-61, Val-93, and Ile-99. nih.gov

In another study, a derivative, this compound, cinnamate, was investigated as a potential inhibitor of the androgen receptor for the treatment of alopecia. nih.gov The docking results showed a strong binding energy (ΔG) of -7.71 kcal/mol, suggesting its potential as an androgen receptor antagonist. nih.gov

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| This compound | MDM2 | -8.5 | His-96, Tyr-100, Ile-19, Leu-54, Leu-57, Ile-61, Val-93, Ile-99 | nih.gov |

| This compound, cinnamate | Androgen Receptor (4K7A) | -7.71 | Not specified | nih.gov |

Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing insights into the stability and conformational changes of a ligand-protein complex. frontiersin.org

The stability of the this compound-MDM2 complex was assessed using a 150-nanosecond MD simulation. nih.govfrontiersin.org Several parameters were analyzed to evaluate the dynamic behavior and stability of the complex:

Root Mean Square Deviation (RMSD): The RMSD of the complex was relatively stable throughout the simulation, with an average value of 0.111 nm, indicating that the ligand remained stably bound in the protein's active site. A notable fluctuation was observed between 70–80 ns. frontiersin.org

Hydrogen Bonds: The simulation revealed that this compound formed between zero and three hydrogen bonds with the MDM2 protein, contributing to the stability of the complex. frontiersin.org

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Simulation Time | 150 ns | Provides a sufficient timescale to assess complex stability. | frontiersin.org |

| Average RMSD | 0.111 nm | Indicates a stable binding pose of the ligand within the protein pocket. | frontiersin.org |

| Number of Hydrogen Bonds | 0-3 | Demonstrates transient hydrogen bonding contributes to the interaction. | frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. scirp.orgtiikmpublishing.com A QSAR model is represented by a mathematical equation that relates molecular descriptors (physicochemical properties) to the activity. researchgate.net

Dataset Compilation: Assembling a series of this compound derivatives with experimentally measured biological activities (e.g., IC50 values). scirp.org

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). tiikmpublishing.com

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build a mathematical model that correlates the descriptors with the observed activity. scirp.org

Validation: Rigorously validating the model's predictive power using internal and external validation techniques. tiikmpublishing.com

Such models can predict the activity of new, unsynthesized derivatives, thereby guiding the rational design of more potent analogues of this compound. researchgate.net

Advanced Analytical Methodologies in Olean 12 En 3beta Ol Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the study of Olean-12-en-3beta-ol, enabling its isolation from natural sources and the assessment of its purity. High-Performance Liquid Chromatography and Gas Chromatography are the most prevalently used techniques.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a powerful tool for the separation and quantification of this compound. globalresearchonline.net Due to the lack of a strong chromophore in its structure, detection can be challenging, often necessitating low wavelengths (e.g., 210 nm) for UV detection or the use of more universal detectors like the Evaporative Light Scattering Detector (ELSD). globalresearchonline.netplos.org The purity of synthesized or isolated this compound and its derivatives is frequently confirmed by HPLC analysis, with purities often exceeding 98%. plos.orgacs.orgnih.govresearchgate.net

Various RP-HPLC methods have been developed and validated for the simultaneous determination of β-amyrin alongside other triterpenoids or phytochemicals. globalresearchonline.netthieme-connect.de These methods are characterized by their accuracy, precision, and reproducibility. thieme-connect.de For instance, a validated method for marigold flower extract utilized a Waters Spherisorb ODS2 column with an isocratic mobile phase of methanol (B129727) and acidified water, achieving a retention time of 12.95 minutes for β-amyrin. thieme-connect.deresearchgate.net Another method for analyzing plant extracts employed an Agilent Zorbax C8 column with a mobile phase of acetonitrile (B52724) and water. globalresearchonline.net

The table below summarizes various HPLC conditions reported for the analysis of this compound.

| Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) | Reference |

| Waters Spherisorb 5µm ODS2 (250x4.6mm) | Methanol:Water (with 1% acetic acid) (20:80 v/v) | Not Specified | UV at 280 nm | 12.95 | thieme-connect.deresearchgate.net |

| Agilent Zorbax C8 (150 x 4.6 mm, 5 µm) | Acetonitrile:Water (95:5 v/v) | 0.7 mL/min | UV at 210 nm | Not Specified | globalresearchonline.net |

| Hypersil 5 µm ODS (250 mm x 4.6 mm) | Methanol | 0.9 mL/min | Not Specified | 19.10 | globalresearchonline.net |

| Phenomenex C8 (250 × 4.6 mm, 5 µm) | Not Specified | Not Specified | UV at 202 nm | Not Specified | researchgate.net |

| Eurospher-10 C18 (125 x 4mm) | Linear gradient of nanopure water (pH 2 with formic acid) and methanol | Not Specified | Photodiode array (235, 254, 280, 354 nm) | Not Specified | tandfonline.com |

Gas Chromatography (GC), frequently coupled with Mass Spectrometry (GC-MS), is another cornerstone technique for the analysis of this compound. ub.edusysrevpharm.org It is particularly effective for identifying and quantifying the compound in various plant extracts and resins. ub.educabidigitallibrary.orgunito.it However, due to the low volatility and polar hydroxyl group of triterpenoids, pre-column derivatization is often a necessary step to improve their thermal stability and chromatographic behavior. ub.edu Common derivatization methods include acetylation to form β-amyrin acetate (B1210297) or trimethylsilylation to form trimethylsilyl (B98337) (TMS) ethers. ub.edujst.go.jpscielo.br

GC-MS analysis has successfully identified this compound (as β-amyrin) or its acetate derivative in the extracts of various plants, including Vinca major and Trigonella foenum-graecum. cabidigitallibrary.orgscione.com In some cases, GC analysis of underivatized β-amyrin has also been reported. oup.com The technique is highly sensitive and allows for the characterization of complex mixtures of triterpenoids. redalyc.orgscielo.br

Spectrometric Techniques for Structural Characterization in Research

Spectrometric methods are indispensable for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation pattern.

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of this compound. ub.edutpcj.org One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide characteristic signals that define the molecule's structure. nih.gov The ¹H-NMR spectrum typically shows a triplet for the olefinic proton at H-12 around δ 5.18 ppm and a double-doublet for the H-3 proton attached to the hydroxyl-bearing carbon at approximately δ 3.24 ppm. nih.govmdpi.com The ¹³C-NMR spectrum is characterized by signals for the olefinic carbons C-12 (δ ~121.7 ppm) and C-13 (δ ~145.2 ppm), and the hydroxyl-substituted C-3 (δ ~79.0 ppm). nih.gov

For complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY, HMQC, and HMBC are routinely employed. tandfonline.comub.edu These advanced techniques help to establish connectivity and spatial relationships within the complex pentacyclic structure. tandfonline.comtpcj.org

The following table presents the characteristic ¹H and ¹³C NMR spectral data for this compound (β-amyrin) recorded in CDCl₃. nih.gov

| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 38.6 | - |

| 2 | 27.2 | - |

| 3 | 79.0 | 3.24 (dd, J = 10.9, 5.1 Hz) |

| 4 | 39.8 | - |

| 5 | 55.2 | - |

| 6 | 18.4 | - |

| 7 | 32.5 | - |

| 8 | 41.7 | - |

| 9 | 47.6 | - |

| 10 | 37.0 | - |

| 11 | 23.7 | - |

| 12 | 121.7 | 5.18 (t, J = 3.6 Hz) |

| 13 | 145.2 | - |

| 14 | 42.1 | - |

| 15 | 26.9 | - |

| 16 | 26.2 | - |

| 17 | 32.7 | - |

| 18 | 47.2 | - |

| 19 | 46.8 | - |

| 20 | 31.1 | - |

| 21 | 34.7 | - |

| 22 | 37.1 | - |

| 23 | 28.1 | 0.99 (s) |

| 24 | 15.6 | 0.79 (s) |

| 25 | 15.5 | 0.96 (s) |

| 26 | 16.8 | 0.93 (s) |

| 27 | 26.0 | 1.13 (s) |

| 28 | 28.4 | 0.83 (s) |

| 29 | 33.3 | 0.88 (s) |

| 30 | 23.5 | 0.87 (s) |

Mass Spectrometry (MS) is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis. When coupled with GC, the electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 426. cifor-icraf.org The fragmentation pattern is highly characteristic and is dominated by a retro-Diels-Alder (RDA) cleavage of the C-ring, which is typical for oleanane-type triterpenes with a double bond at C-12. This cleavage results in a prominent fragment ion at m/z 218, which is often the base peak. scielo.brcifor-icraf.orgnih.gov Other significant fragments are observed at m/z 203 (218 - CH₃) and 189. scielo.brnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) using softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is also employed. ub.edumdpi.com In ESI, the compound can be detected as a deprotonated molecule [M-H]⁻ at m/z 425. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition (C₃₀H₅₀O), which is essential for confirming the identity of the compound, especially in the analysis of novel derivatives. acs.orgnih.gov

Quantitative Analysis in Biological Matrices for Preclinical Pharmacokinetic Studies

To understand the behavior of this compound in a biological system, sensitive and reliable analytical methods are required for its quantification in biological matrices like plasma. This is a critical component of preclinical pharmacokinetic studies. nih.gov

A validated GC-MS method has been successfully developed for the quantification of β-amyrin in rat plasma. nih.govresearchgate.net The method demonstrated good linearity, with a limit of quantification (LOQ) of 1.0 ng/mL. nih.gov This method was applied to a preclinical pharmacokinetic study in Sprague-Dawley rats, which revealed key parameters about the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The study found that β-amyrin has a very long terminal elimination half-life and slow clearance. nih.govresearchgate.net Interestingly, the absolute oral bioavailability was found to be significantly higher when administered as part of a crude plant extract compared to the pure compound, suggesting the influence of other matrix components on its absorption. nih.govresearchgate.net

Similarly, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has been used for the quantitative analysis of related oleanane (B1240867) triterpenoids in plasma, demonstrating its utility for pharmacokinetic assessments. plos.org

The table below summarizes key pharmacokinetic parameters of β-amyrin in rats following intravenous and oral administration. nih.gov

| Parameter | IV Administration (Pure Compound) | Oral Administration (Pure Compound) | Oral Administration (Crude Extract) |

| Dose | 1 mg/kg | 50 mg/kg | 50 mg/kg (as β-amyrin) |

| Terminal Half-life (t½) | 610 ± 179 min | - | - |

| Clearance (Cl) | 2.04 ± 0.24 mL/min/kg | - | - |

| Absolute Oral Bioavailability (F) | - | 0.86% | 3.83% |

Future Research Directions and Translational Potential Preclinical Focus

Identification and Validation of Novel Molecular Targets

While numerous biological activities have been attributed to Olean-12-en-3beta-ol, a comprehensive understanding of its molecular interactions remains an area of active investigation. Future research will likely focus on identifying and validating novel protein targets to elucidate its precise mechanisms of action.

Computational studies have already begun to pave the way. For instance, in silico analyses have identified Murine Double Minute 2 (MDM2) oncoprotein as a potential target. frontiersin.org Molecular docking and dynamics simulations suggest that this compound exhibits a strong binding affinity for MDM2, indicating its potential as an inhibitor of the MDM2-p53 interaction, a critical pathway in cancer progression. frontiersin.org These computational predictions, however, require rigorous experimental validation through techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding and quantify affinity.

Furthermore, network pharmacology approaches have been employed to predict potential targets in complex diseases. researchgate.netnih.govresearchgate.net These studies often generate a list of candidate proteins that require subsequent experimental verification. researchgate.netnih.gov Future efforts should prioritize the validation of these computationally identified targets in relevant cellular and animal models to confirm their role in the observed pharmacological effects.

Rational Design of Advanced this compound Derivatives with Enhanced Efficacy and Selectivity

The chemical structure of this compound provides a versatile platform for semi-synthetic modifications to enhance its therapeutic properties. The hydroxyl group at C-3 and the double bond at C-12 are key sites for chemical derivatization. bibliotekanauki.plmdpi.com

The synthesis of ester and ether derivatives has been a common strategy. For example, a novel triterpenoid (B12794562) ester, olean-12-en-28-ol, 3β-pentacosanoate, was synthesized and showed significant anti-inflammatory and remyelinating effects in a preclinical model of multiple sclerosis. researchgate.netnih.govacs.orgacs.orgnih.gov Another study reported the synthesis of an oxadiazole derivative of oleanolic acid (a closely related compound), which demonstrated potent anti-leukemic activity, a property not observed with the parent compound. plos.org

Future research in this area will involve the rational design of new derivatives based on a deeper understanding of structure-activity relationships (SAR). By combining computational modeling with synthetic chemistry, researchers can create novel analogs with improved potency, selectivity, and pharmacokinetic profiles. For instance, modifications aimed at increasing water solubility and bioavailability are crucial for translating this compound into a viable therapeutic agent. spandidos-publications.com

Integration with Systems Biology and Network Pharmacology Approaches

The multifaceted nature of this compound's biological effects suggests that it interacts with multiple targets within complex biological networks. researchgate.netbibliotekanauki.pl Systems biology and network pharmacology are powerful tools for unraveling these complex interactions. nih.govmdpi.com

These approaches allow for the construction of "drug-target-disease" networks, providing a holistic view of the compound's mechanism of action. nih.gov For example, network pharmacology has been used to predict the key pathways through which this compound and its derivatives may exert their effects in conditions like cancer. researchgate.netresearchgate.net These analyses can identify key hub proteins and signaling pathways that are significantly modulated by the compound. mdpi.com

Future research should leverage these in silico tools to generate testable hypotheses that can then be validated experimentally. This iterative process of computational prediction followed by experimental validation will accelerate the discovery of the most critical pathways and targets responsible for the therapeutic effects of this compound.

Development of Advanced Preclinical Models for Disease Mimicry

To accurately assess the therapeutic potential of this compound and its derivatives, it is essential to utilize preclinical models that faithfully recapitulate human diseases. While traditional 2D cell culture and animal models have provided valuable insights, there is a growing need for more sophisticated models.

Three-dimensional (3D) organoid cultures are emerging as a powerful tool for preclinical research. These self-organizing structures more closely mimic the architecture and function of human organs, providing a more relevant context for studying drug efficacy. Future studies should incorporate 3D organoid models of various tissues, such as tumors or brain tissue, to evaluate the effects of this compound in a more physiologically relevant setting.

In vivo, the use of genetically engineered mouse models (GEMMs) and patient-derived xenograft (PDX) models will be crucial for cancer research. These models better reflect the genetic diversity and heterogeneity of human tumors, offering a more predictive platform for evaluating anti-cancer therapies. For neurological conditions, models like the experimental autoimmune encephalomyelitis (EAE) model for multiple sclerosis have already proven useful in demonstrating the potential of this compound derivatives. researchgate.netnih.govacs.orgacs.orgnih.gov

Exploration of Synergistic Effects with Established Research Compounds

Combination therapy is a cornerstone of modern medicine, and exploring the synergistic potential of this compound with existing research compounds is a promising avenue for future investigation. The multi-target nature of this triterpenoid suggests that it may enhance the efficacy of other agents or overcome resistance mechanisms.

For instance, in cancer research, combining this compound with conventional chemotherapeutic agents or targeted therapies could lead to improved outcomes. Studies could investigate whether it can sensitize cancer cells to the effects of drugs like doxorubicin (B1662922) or cisplatin. The potential for synergistic effects is not limited to oncology; similar combination studies could be designed for inflammatory or neurodegenerative diseases.

Future preclinical studies should systematically evaluate various combination regimens in relevant cell culture and animal models. These studies will help identify the most effective combinations and elucidate the underlying mechanisms of synergy.

Biomarker Discovery for Mechanistic Pathways in Preclinical Studies

The identification of reliable biomarkers is critical for monitoring the biological activity of this compound and for understanding its mechanisms of action in preclinical models. These biomarkers can be molecular, cellular, or imaging-based and can serve as indicators of target engagement and therapeutic response.

In the context of its anti-inflammatory properties, changes in the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the expression of inflammatory genes could serve as key biomarkers. nih.govacs.orgnih.gov For its potential anti-cancer effects, biomarkers could include the modulation of proteins in the p53 pathway or changes in cell cycle regulators. frontiersin.orgplos.org

Recent studies have also highlighted the potential of pentacyclic triterpenes as molecular biomarkers in environmental and paleoclimatic research, demonstrating their stability and detectability. mdpi.comdoi.orgawi.decopernicus.org In a therapeutic context, future research should focus on identifying specific and sensitive biomarkers that can be readily measured in preclinical samples (e.g., blood, tissue biopsies) to track the compound's activity and guide further development.

Application in Specific Ex Vivo and In Vivo Organ-Specific Models

To better understand the organ-specific effects of this compound, future research should utilize a range of ex vivo and in vivo models that focus on particular organ systems.

Ex vivo organ culture systems, such as precision-cut tissue slices (e.g., liver, lung, or brain slices), provide an intermediate level of complexity between cell culture and whole-animal studies. These models maintain the native tissue architecture and cellular heterogeneity, allowing for the investigation of organ-specific responses to the compound.

In vivo, organ-specific disease models are essential for evaluating therapeutic efficacy in a relevant physiological context. For example, its hepatoprotective effects could be studied in models of liver injury, while its neuroprotective potential could be assessed in models of neurodegenerative diseases. A study on a derivative of this compound has already demonstrated its ability to protect the blood-brain barrier and reduce inflammation in the brain of an EAE mouse model. researchgate.netnih.govacs.orgnih.gov Future studies should expand on this to explore its effects in a wider range of organ-specific disease models.

Q & A

Basic Research Questions

Q. What are the primary methods for structural characterization of Olean-12-en-3β-ol and its derivatives?

- Methodological Answer : Key techniques include nuclear magnetic resonance (NMR) spectroscopy for elucidating stereochemistry and functional groups, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. Comparative analysis with databases like NIST Standard Reference Data (for spectral matches) is critical . For derivatives, acetylation or benzoylation reactions followed by HPLC purification (≥98% purity) are standard for structural validation .

Q. How should Olean-12-en-3β-ol be handled to ensure laboratory safety?

- Methodological Answer : Use personal protective equipment (PPE), including gloves and lab coats, to avoid skin contact. Work in a fume hood to prevent inhalation of dust or vapors. Storage should follow guidelines for triterpenoids: airtight containers at 2–8°C to prevent degradation . Emergency procedures (e.g., eye flushing with water for 15 minutes) align with GHS hazard protocols .

Q. What are the challenges in isolating Olean-12-en-3β-ol from natural sources?